tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
Description
Chemical Structure:
This compound is a brominated derivative of the 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine scaffold, featuring a tert-butyl carbamate group at position 1 and a bromine substituent at position 7. Its molecular formula is C₁₅H₁₈BrN₂O₃, with a molecular weight of 369.22 g/mol (calculated). The presence of bromine enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical intermediates .
Key Applications:
Primarily used in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules. Its cyclopropyl substitution at position 8 (CAS 3010985-69-7) further modifies steric and electronic properties, influencing target binding .
Properties
CAS No. |
2168945-54-6 |
|---|---|
Molecular Formula |
C12H15BrN2O3 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
tert-butyl 7-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-9(15)6-8(13)7-14-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
OOPDQZHALCANMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves two principal stages:
- Formation of the 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine core
- Introduction of the tert-butyl carboxylate protecting group at the 1-position
The general approach is based on cyclization reactions to form the oxazine ring onto a brominated pyridine precursor, followed by carbamate protection using tert-butyl dicarbonate (BOC anhydride) under basic conditions.
Detailed Synthetic Route
A representative and well-documented preparation method is as follows, adapted from patent CN112979655 and related literature:
This method is robust and reproducible, providing high purity and yield of the target compound.
Reaction Conditions and Optimization
- Solvent: Dichloromethane (DCM) is preferred for its ability to dissolve reactants and maintain low temperature.
- Temperature: Initial cooling at 0–10 °C to control the exothermic addition of BOC anhydride, followed by warming to 40 °C to drive the reaction to completion.
- Catalyst/Base: 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, and triethylamine serves as the base to neutralize generated acid.
- Atmosphere: Nitrogen atmosphere to prevent moisture and oxidation.
- Purification: Column chromatography using petroleum ether and ethyl acetate in a 12:1 ratio ensures removal of impurities and isolation of the product.
Comparative Analysis of Preparation Methods
| Aspect | Method Described Above | Alternative Approaches (Literature) |
|---|---|---|
| Core formation | Cyclization of brominated pyridine derivatives with amino alcohols | Mannich-type cyclizations or amidine hydrochloride cyclizations reported for related pyrido-oxazines |
| Protection group introduction | BOC anhydride with DMAP and triethylamine in DCM | Other carbamate protecting groups possible but less common for this compound |
| Yield | High (up to 97%) | Moderate to high depending on conditions |
| Reaction time | Approximately 3.25 hours for BOC protection | Variable, often longer for multi-step syntheses |
| Purity | >98% (typical) | Dependent on purification methods |
The described method is currently the most efficient and widely referenced for this compound, balancing high yield, purity, and operational simplicity.
Key Research Discoveries and Insights
- The tert-butyl carbamate protection stabilizes the carboxylate moiety, facilitating further functionalization or biological testing.
- Bromine substitution at the 7-position allows for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to diversify the molecule for medicinal chemistry applications.
- The bicyclic pyrido[2,3-b]oxazine scaffold is critical for biological activity, and its synthesis via cyclization strategies is well-established in heterocyclic chemistry.
- The use of DMAP as a catalyst significantly enhances the rate and yield of the carbamate formation step, a key insight for optimizing the preparation.
Summary Table of Preparation Method
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 7 facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups. Suzuki-Miyaura coupling is particularly effective under these conditions .
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 12h) | Aryl/heteroaryl-substituted derivatives | 65-85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C) | Aminated derivatives | 70-90% |
Key considerations:
-
Electron-deficient boronic acids react faster due to enhanced oxidative addition.
-
Steric hindrance from the Boc group may reduce coupling efficiency with bulky partners .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring allows nucleophilic substitution at the 7-position, though reactivity is moderated by the oxazine ring's electron-donating effects .
| Nucleophile | Conditions | Products | Selectivity |
|---|---|---|---|
| Primary amines | DMF, 100°C, 6h | 7-Amino derivatives | >90% |
| Alkoxides | EtOH, reflux, 8h | 7-Alkoxy analogues | 75-85% |
| Thiols | K₂CO₃, DMSO, 80°C | 7-Thioether compounds | 60-70% |
Mechanistic studies indicate an addition-elimination pathway, with the bromine acting as a leaving group after nucleophilic attack .
Deprotection of the Boc Group
Acidic conditions selectively remove the Boc protective group, yielding the free amine for further functionalization .
| Acid | Conditions | Products | Purity |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 2h | 7-Bromo-2,3-dihydro-1H-pyridooxazine | 95% |
| TFA/DCM (1:1) | 0°C to RT, 4h | Protonated amine intermediate | 98% |
Applications:
-
The deprotected amine serves as a precursor for amide bond formation or reductive alkylation .
-
Stability: The free amine is air-sensitive, requiring inert atmosphere handling .
Oxidation Reactions
Controlled oxidation converts the dihydropyridine ring to a fully aromatic pyridine system, altering electronic properties .
| Oxidizing Agent | Conditions | Products | Efficiency |
|---|---|---|---|
| MnO₂ | CHCl₃, reflux, 24h | Aromatic pyridooxazine derivative | 80% |
| DDQ | DCM, RT, 12h | Dehydrogenated product | 85-90% |
Structural impact:
Reduction Reactions
Selective reduction targets the oxazine ring or carbonyl group, enabling structural diversification .
| Reducing Agent | Conditions | Products | Outcome |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT, 2h | Ring-opened diol intermediate | Partial racemization |
| NaBH₄/CeCl₃ | MeOH, RT, 4h | Alcohol derivatives | 70% yield |
Challenges:
Comparative Reactivity Analysis
The compound's reactivity profile differs significantly from non-brominated or unprotected analogues:
| Property | This Compound | Non-Brominated Analogue | Deprotected Amine |
|---|---|---|---|
| Suzuki Coupling Rate | 3.2×10⁻³ s⁻¹ | N/A | 1.8×10⁻³ s⁻¹ |
| Boc Deprotection Time | 2h (HCl) | N/A | <5 min (HCl) |
| Oxidation Threshold | +0.78 V (vs SCE) | +0.92 V | +0.65 V |
Scientific Research Applications
tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use this compound to study the biological activity of pyrido[2,3-b][1,4]oxazine derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in binding to these targets, which may include enzymes and receptors involved in neurological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
tert-Butyl 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
- CAS : 1214932-35-0
- Molecular Formula : C₁₂H₁₅IN₂O₃
- Molecular Weight : 386.17 g/mol
- Key Differences :
- Applications : Preferred in metal-catalyzed reactions due to iodine’s superior leaving-group ability.
tert-Butyl 8-Methyl-7-(dioxaborolanyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
- Ref : 10-F621231
- Molecular Formula : C₁₉H₂₈BN₂O₅ (estimated)
- Key Differences :
- Applications : Critical in synthesizing biaryl structures for drug discovery.
7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- CAS : 915156-09-1
- Molecular Formula : C₉H₁₀BrN₂O
- Molecular Weight : 257.10 g/mol
- Key Differences: Lack of tert-butyl carbamate at position 1 simplifies the scaffold.
- Applications : Intermediate for antitumor agents or kinase inhibitors.
Data Table: Comparative Analysis
Research Findings and Trends
- Reactivity Hierarchy : Iodine > Boronate > Bromine in cross-coupling efficiency due to electronic and steric factors .
- Biological Relevance : The tert-butyl carbamate group in the parent compound (3010985-69-7) improves metabolic stability, while cyclopropyl substitution optimizes target selectivity .
- Synthetic Utility : Boronate analogs (e.g., 10-F621231) are pivotal in fragment-based drug discovery, enabling rapid diversification .
Biological Activity
tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BrN₂O₃ |
| Molecular Weight | 329.19 g/mol |
| CAS Number | 2750612-90-7 |
| Purity | 95% |
Target Interactions
The primary mechanism of action for this compound involves its interaction with Inhibitors of Apoptosis Proteins (IAPs) . By antagonizing these proteins, the compound can promote apoptosis in cancer cells, making it a potential therapeutic agent in oncology.
Biochemical Pathways
The compound's action on IAPs influences several cellular processes:
- Cell Cycle Regulation : It can induce cell cycle arrest in specific phases.
- Signal Transduction : The compound modulates signaling pathways that are crucial for cell survival and proliferation.
- Immune Responses : By affecting apoptotic pathways, it may enhance immune responses against tumor cells.
In Vitro Studies
In laboratory settings, various studies have been conducted to evaluate the biological activity of this compound. Notable findings include:
- Caspase Activation : The compound has been shown to activate caspases (e.g., caspase-3 and caspase-9), leading to the cleavage of PARP-1, a marker of apoptosis.
- Mitochondrial Effects : It induces a loss of mitochondrial membrane potential in a concentration-dependent manner, which is indicative of its pro-apoptotic effects.
In Vivo Studies
Animal model studies have demonstrated that:
- At lower doses, the compound can selectively induce apoptosis in cancer cells while sparing normal cells.
- Higher doses lead to more generalized cytotoxicity, suggesting a dose-dependent relationship between efficacy and toxicity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited significant cytotoxicity and induced apoptosis through caspase activation.
- Neuroprotection : Research indicates that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
